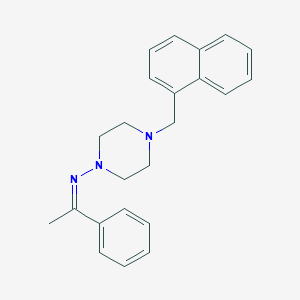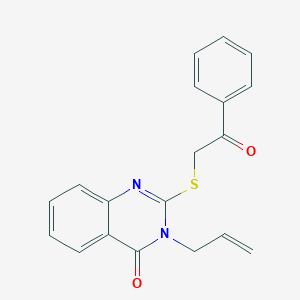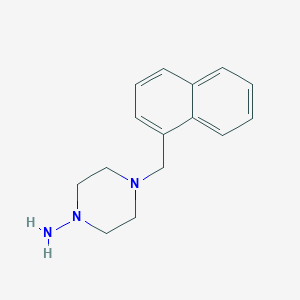![molecular formula C21H16BrNOS B382453 8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline CAS No. 342781-04-8](/img/structure/B382453.png)
8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline is a complex organic compound with the molecular formula C21H16BrNOS and a molecular weight of 410.3 g/mol . This compound is notable for its unique structure, which combines a quinoline moiety with a brominated naphthalene derivative through a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxynaphthalene, followed by the formation of a sulfanyl linkage with quinoline. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-phenyl-acetamide
- 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide
- 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-thiazol-2-yl-acetamide
Uniqueness
8-[(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline is unique due to its specific combination of a quinoline moiety with a brominated naphthalene derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
342781-04-8 |
|---|---|
Molecular Formula |
C21H16BrNOS |
Molecular Weight |
410.3g/mol |
IUPAC Name |
8-[(6-bromo-2-methoxynaphthalen-1-yl)methylsulfanyl]quinoline |
InChI |
InChI=1S/C21H16BrNOS/c1-24-19-10-7-15-12-16(22)8-9-17(15)18(19)13-25-20-6-2-4-14-5-3-11-23-21(14)20/h2-12H,13H2,1H3 |
InChI Key |
XTVRCJWHUCXCBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CSC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CSC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B382370.png)
![11-[4-(4-chlorophenyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382372.png)
![5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B382373.png)
![(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B382375.png)
![ETHYL 2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B382377.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382378.png)

![3-(4-oxo-3-{6-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexyl}-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B382385.png)
![(1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE](/img/structure/B382386.png)
![(1Z)-1-(3,4-DIMETHOXYPHENYL)-N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE](/img/structure/B382387.png)
![N-[(E)-1-(2-furyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B382389.png)


![3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B382394.png)
